Molecular Weight and H-Bonding Capacity vs Non-Fluorinated Analog
(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol (CAS 1820650-52-9) possesses a molecular weight of 195.23 g/mol and contains two hydrogen-bond donor atoms (O–H and N–H) . The closest non-fluorinated analog, ((3R,4S)-4-phenylpyrrolidin-3-yl)methanol (CAS 848307-24-4), has a molecular weight of 177.24 g/mol , representing an 18.0 g/mol (10.1%) increase upon fluorine substitution. In the broader class of saturated heterocyclic amines, the introduction of fluorine has been demonstrated to modulate pKa, log P, and aqueous solubility in a manner that cannot be replicated by non-fluorinated parent compounds [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 195.23 g/mol; 2 H-bond donors (O–H, N–H); TPSA 32.26 Ų |
| Comparator Or Baseline | ((3R,4S)-4-Phenylpyrrolidin-3-yl)methanol (CAS 848307-24-4): MW 177.24 g/mol; TPSA 32.26 Ų |
| Quantified Difference | ΔMW = +18.0 g/mol (+10.1%); H-bond donor count differs by 1 (fluorinated analog retains N–H donor; non-fluorinated analog lacks the C–F bond) |
| Conditions | Calculated from molecular formula C11H14FNO vs. C11H15NO; TPSA values from supplier datasheets |
Why This Matters
The 10% increase in molecular weight and distinct hydrogen-bonding profile directly impact physicochemical property optimization in medicinal chemistry programs, making the non-fluorinated analog an unsuitable generic substitute when fluorine-mediated property tuning is required.
- [1] Chemistry – A European Journal. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Volume 28, Issue 55. DOI: 10.1002/chem.202201601. Retrieved from https://journals.scholarsportal.info/details/09476539/v28i0055/na_iofsotpposha.xml View Source
